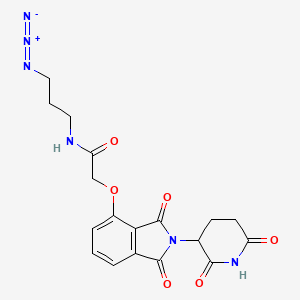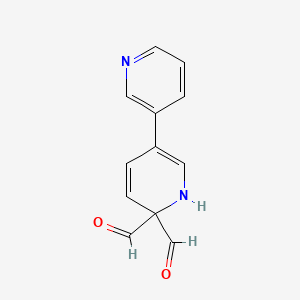
2-(3,3,5,5-Tetramethylcyclohexyl)-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3,5,5-Tetramethylcyclohexyl)-ethanol is an organic compound with the molecular formula C12H24O It is a derivative of cyclohexanol, where the cyclohexane ring is substituted with four methyl groups at positions 3 and 5, and an ethanol group at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,5,5-Tetramethylcyclohexyl)-ethanol typically involves the hydrogenation of 2-(3,3,5,5-Tetramethylcyclohexyl)-acetaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of advanced catalytic systems and process optimization techniques further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(3,3,5,5-Tetramethylcyclohexyl)-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(3,3,5,5-Tetramethylcyclohexyl)-acetaldehyde or 2-(3,3,5,5-Tetramethylcyclohexyl)-acetic acid, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into 2-(3,3,5,5-Tetramethylcyclohexyl)-methanol.
Substitution: The hydroxyl group of the ethanol moiety can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation, and amines for amination.
Major Products Formed
Oxidation: 2-(3,3,5,5-Tetramethylcyclohexyl)-acetaldehyde, 2-(3,3,5,5-Tetramethylcyclohexyl)-acetic acid.
Reduction: 2-(3,3,5,5-Tetramethylcyclohexyl)-methanol.
Substitution: Halogenated or aminated derivatives of this compound.
科学的研究の応用
2-(3,3,5,5-Tetramethylcyclohexyl)-ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals, fragrances, and as a stabilizer in polymer formulations.
作用機序
The mechanism of action of 2-(3,3,5,5-Tetramethylcyclohexyl)-ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. Its effects are mediated through various signaling pathways, leading to changes in cellular functions and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
Similar Compounds
3,3,5,5-Tetramethylcyclohexanol: A closely related compound with similar structural features but lacking the ethanol group.
2-(3,3,5,5-Tetramethylcyclohexyl)-methanol: Another related compound where the ethanol group is replaced with a methanol group.
3,3,5,5-Tetramethylcyclohexanone: A ketone derivative with a similar cyclohexane ring structure.
Uniqueness
2-(3,3,5,5-Tetramethylcyclohexyl)-ethanol is unique due to the presence of both the cyclohexane ring with four methyl groups and the ethanol moiety. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for various applications in research and industry.
特性
分子式 |
C12H24O |
|---|---|
分子量 |
184.32 g/mol |
IUPAC名 |
2-(3,3,5,5-tetramethylcyclohexyl)ethanol |
InChI |
InChI=1S/C12H24O/c1-11(2)7-10(5-6-13)8-12(3,4)9-11/h10,13H,5-9H2,1-4H3 |
InChIキー |
WXONXIOSNYEXNX-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(C1)(C)C)CCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




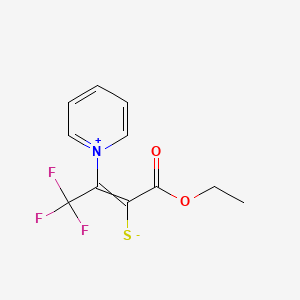
![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-ethylacetamide](/img/structure/B14775895.png)
![4-(2,6-dimethylphenoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide](/img/structure/B14775904.png)

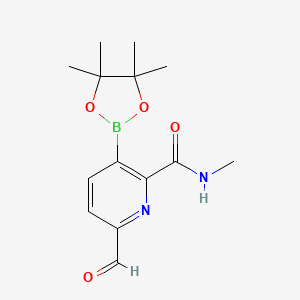



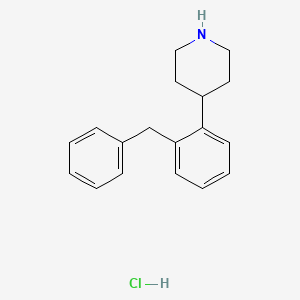
![4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B14775953.png)
